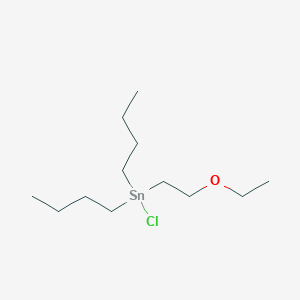
Dibutyl(chloro)(2-ethoxyethyl)stannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibutyl(chloro)(2-ethoxyethyl)stannane is an organotin compound with the molecular formula C₁₂H₂₇ClOSn. Organotin compounds are characterized by the presence of tin (Sn) atoms bonded to organic groups. This particular compound is notable for its applications in various fields, including chemistry, biology, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dibutyl(chloro)(2-ethoxyethyl)stannane typically involves the reaction of dibutyltin dichloride with 2-ethoxyethanol under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution of one of the chlorine atoms with the 2-ethoxyethyl group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The reaction mixture is typically purified through distillation or recrystallization to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions
Dibutyl(chloro)(2-ethoxyethyl)stannane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The tin center can undergo oxidation or reduction, altering the oxidation state of the tin atom.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the tin center.
Major Products Formed
Substitution Reactions: The major products are organotin compounds with different substituents replacing the chlorine atom.
Oxidation Reactions: Oxidation of the tin center can lead to the formation of tin oxides or hydroxides.
Applications De Recherche Scientifique
Dibutyl(chloro)(2-ethoxyethyl)stannane has several applications in scientific research:
Mécanisme D'action
The mechanism of action of dibutyl(chloro)(2-ethoxyethyl)stannane involves its interaction with molecular targets, such as enzymes and proteins. The tin center can form coordination complexes with these targets, altering their activity and function . The specific pathways involved depend on the nature of the target and the type of interaction.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dibutyltin dichloride
- Dibutyltin oxide
- Dibutyltin diacetate
Uniqueness
Dibutyl(chloro)(2-ethoxyethyl)stannane is unique due to the presence of the 2-ethoxyethyl group, which imparts distinct chemical properties and reactivity compared to other dibutyltin compounds . This uniqueness makes it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
135905-63-4 |
|---|---|
Formule moléculaire |
C12H27ClOSn |
Poids moléculaire |
341.50 g/mol |
Nom IUPAC |
dibutyl-chloro-(2-ethoxyethyl)stannane |
InChI |
InChI=1S/C4H9O.2C4H9.ClH.Sn/c1-3-5-4-2;2*1-3-4-2;;/h1,3-4H2,2H3;2*1,3-4H2,2H3;1H;/q;;;;+1/p-1 |
Clé InChI |
GOLOTTWLXQSQGM-UHFFFAOYSA-M |
SMILES canonique |
CCCC[Sn](CCCC)(CCOCC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{2-[4-(But-3-en-1-yl)phenyl]ethenyl}-1,1'-biphenyl](/img/structure/B14265650.png)
![2-Fluorobenzo[H]quinoline](/img/structure/B14265656.png)
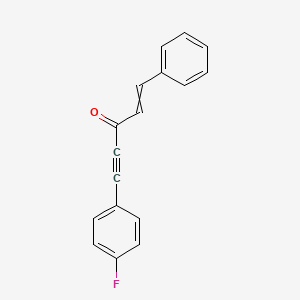
![5-(Trimethylstannyl)[1,1'-biphenyl]-3-sulfonamide](/img/structure/B14265664.png)
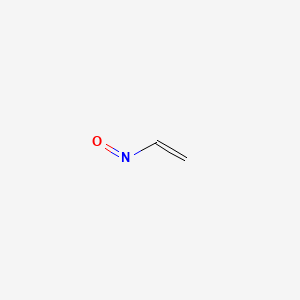
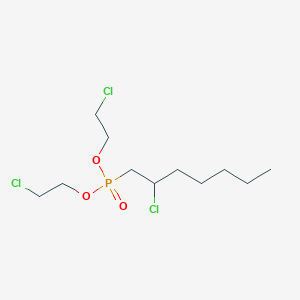
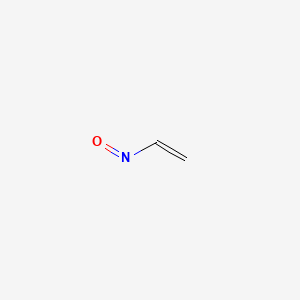
![Methanone, bis[1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazol-5-yl]-](/img/structure/B14265690.png)

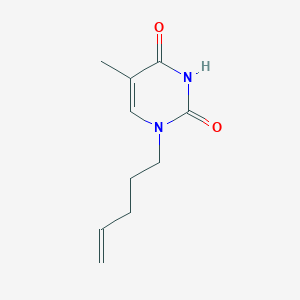

![2-[(4-Methoxyphenyl)methyl]-1,2-benzothiazol-3-one](/img/structure/B14265709.png)
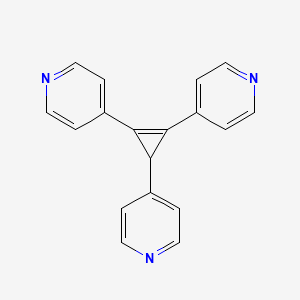
![Silane, [[2,2-difluoro-1-(phenylthio)ethenyl]oxy]trimethyl-](/img/structure/B14265727.png)
